Methyl 3-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of Methyl 3-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 2-chloro-4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methyl 3-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Methyl 3-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxyl
Properties
Molecular Formula |
C12H9ClFNO4S2 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClFNO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(14)6-8(9)13/h2-6,15H,1H3 |
InChI Key |
ZLESWLJAFZEEDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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